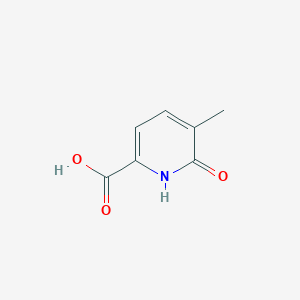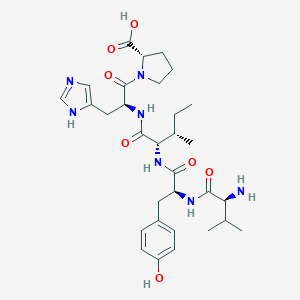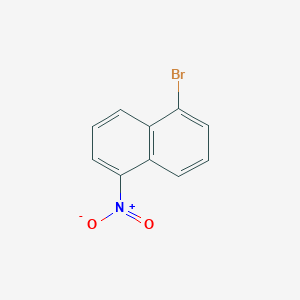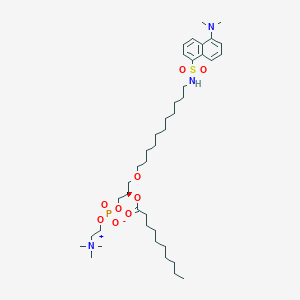
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine, also known as DAPC, is a synthetic phospholipid that has gained significant attention in scientific research due to its unique properties and potential applications. DAPC is a fluorescent probe that can be used to study the structure, function, and dynamics of biological membranes. In
Mechanism Of Action
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a fluorescent probe that can be incorporated into biological membranes. The fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is highly sensitive to the environment in which it is located. Changes in the membrane environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. This makes 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine an excellent tool for studying the structure, function, and dynamics of biological membranes.
Biochemical And Physiological Effects
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has been shown to have a variety of biochemical and physiological effects. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has been shown to induce lipid phase separation in membranes, which can have significant effects on membrane structure and function. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has also been shown to bind to proteins and alter their conformation, which can have downstream effects on cellular signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in lab experiments is its sensitivity to changes in the membrane environment. This makes it an excellent tool for studying the structure, function, and dynamics of biological membranes. In addition, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is relatively easy to synthesize and purify, making it readily available for research. However, there are also limitations to using 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a synthetic molecule and may not accurately reflect the properties of natural phospholipids. In addition, the fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be affected by factors such as pH and temperature, which can make interpretation of results more challenging.
Future Directions
There are many potential future directions for research on 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. One area of interest is the development of new fluorescent probes based on the structure of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. These probes could have improved sensitivity and selectivity for specific membrane environments or protein-lipid interactions. Another area of interest is the use of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in the study of disease processes. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine could be used to study the effects of drugs on the structure and function of membranes in diseased cells. Overall, the potential applications of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in scientific research are vast and exciting, and further research in this area is warranted.
Conclusion
In conclusion, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a synthetic phospholipid that has gained significant attention in scientific research due to its unique properties and potential applications. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be used as a fluorescent probe to study the structure, function, and dynamics of biological membranes, as well as protein-lipid interactions. Future research on 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has the potential to lead to the development of new fluorescent probes and the use of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in the study of disease processes.
Synthesis Methods
The synthesis of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine involves the reaction of 1-O-dansyl-11-amino-1-undecanol and 2-O-decanoyl-sn-glycero-3-phosphocholine. The reaction is typically carried out in a mixture of chloroform and methanol, and the product is purified using column chromatography. The yield of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is typically around 50%, and the purity can be confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has a wide range of potential applications in scientific research. One of the most significant applications is in the study of biological membranes. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be incorporated into membranes and used as a fluorescent probe to study the structure, function, and dynamics of the membrane. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can also be used to study protein-lipid interactions, lipid rafts, and lipid-protein interactions. In addition, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be used to study the effects of drugs and other compounds on membrane structure and function.
properties
CAS RN |
118790-13-9 |
|---|---|
Product Name |
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine |
Molecular Formula |
C41H72N3O9PS |
Molecular Weight |
814.1 g/mol |
IUPAC Name |
[(2R)-2-decanoyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H72N3O9PS/c1-7-8-9-10-14-17-20-29-41(45)53-36(35-52-54(46,47)51-33-31-44(4,5)6)34-50-32-22-19-16-13-11-12-15-18-21-30-42-55(48,49)40-28-24-25-37-38(40)26-23-27-39(37)43(2)3/h23-28,36,42H,7-22,29-35H2,1-6H3/t36-/m1/s1 |
InChI Key |
KPTYZIORQJTKRR-PSXMRANNSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Other CAS RN |
118790-13-9 |
synonyms |
1-O-(N-dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine dansyl-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)
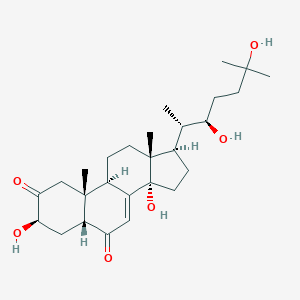
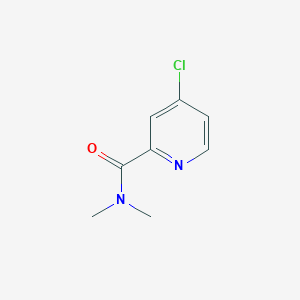
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
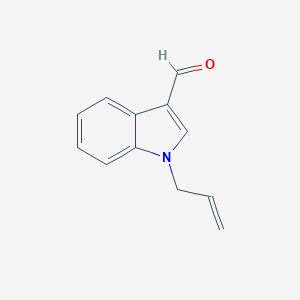

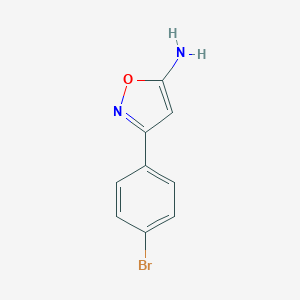

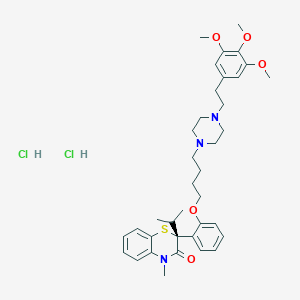

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
